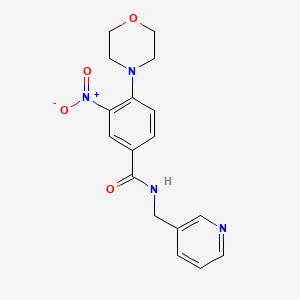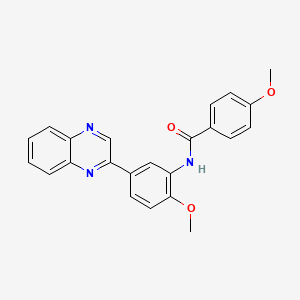![molecular formula C14H17Cl2NO2 B4409436 1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4409436.png)
1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is a chemical compound that features a complex structure with a chlorophenyl group, a furan ring, and an amino-propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chlorobenzaldehyde with furfurylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with epichlorohydrin under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-({[5-(3-bromophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
- 1-({[5-(3-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
- 1-({[5-(3-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
Uniqueness
1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[[5-(3-chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10(17)8-16-9-13-5-6-14(18-13)11-3-2-4-12(15)7-11;/h2-7,10,16-17H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKSYXKNPXPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4409402.png)

![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-Chloro-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4409421.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![4-[3-(2-Prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4409460.png)
![4-[4-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4409465.png)
![4-[2-(3-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4409472.png)
